REACTION_CXSMILES
|
[CH:1](O)=[O:2].[C:4]([O:7][C:8](=[O:10])C)(=[O:6])[CH3:5].C(N(C(C)C)CC)(C)C.[O:20]1[CH2:24][CH2:23][O:22][CH:21]1[C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:38]=[CH:37][C:35]([NH2:36])=[C:34]([N+:39]([O-:41])=[O:40])[CH:33]=2)=[C:27]([O:42][CH3:43])[CH:26]=1.C(OC=O)(=O)C>C(OCC)(=O)C.O1CCCC1>[C:4]([O:7][CH:8]=[O:10])(=[O:6])[CH3:5].[O:20]1[CH2:24][CH2:23][O:22][CH:21]1[C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:38]=[CH:37][C:35]([NH:36][CH:1]=[O:2])=[C:34]([N+:39]([O-:41])=[O:40])[CH:33]=2)=[C:27]([O:42][CH3:43])[CH:26]=1
|
Name
|
|
Quantity
|
0.702 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.863 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)OC1=CC(=C(N)C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for approximately 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)OC1=CC(=C(C=C1)NC=O)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |